

Picromycin: A Comprehensive Technical Guide to its Physicochemical Properties and Biosynthesis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Picromycin*

Cat. No.: B8209504

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physicochemical properties of **Picromycin**, a macrolide antibiotic. All quantitative data is presented in structured tables for ease of reference. Furthermore, this guide details the biosynthetic pathway of **Picromycin**, visualized through a comprehensive diagram generated using Graphviz, to facilitate a deeper understanding of its molecular genesis.

Molecular Formula and Structure

Picromycin, also known as Pikromycin, is a 14-membered macrolide antibiotic.^[1] Its chemical structure consists of a 14-membered lactone ring glycosidically linked to the aminosugar D-desosamine.^[2]

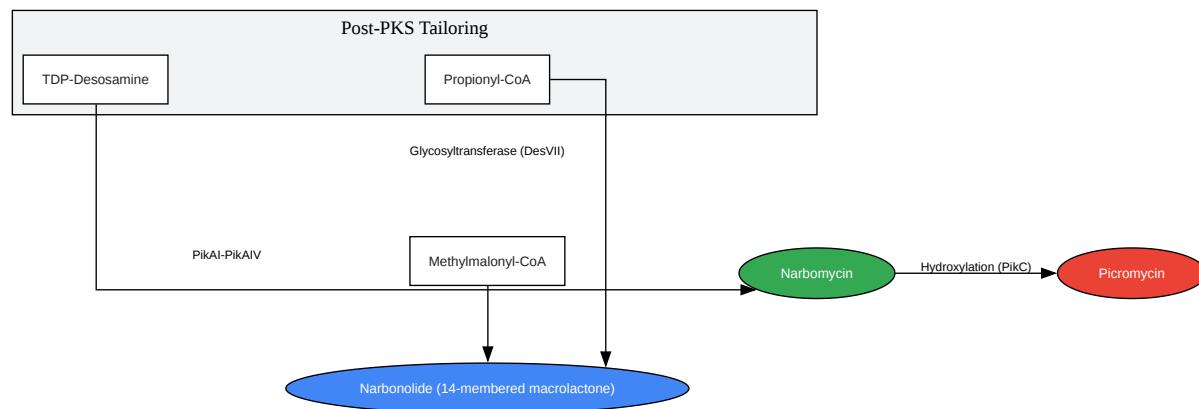
Molecular Formula: C₂₈H₄₇NO₈^{[1][2][3][4][5][6][7]}

Physicochemical Properties

The key physicochemical properties of **Picromycin** are summarized in the table below. These properties are crucial for understanding its behavior in biological systems and for the development of drug delivery systems.

Property	Value	Source(s)
Molecular Weight	525.7 g/mol	[2] [3] [4]
525.68 g/mol	[1] [5]	
525.67 g/mol	[6] [8] [9]	
Melting Point	169.5-170 °C	[8]
Appearance	White crystalline solid	[2]
Very bitter, rectangular platelets from methanol	[8]	
Solubility	Soluble in DMSO and methanol. [2] [4]	[2] [4]
Very sparingly soluble in water, petroleum ether, and carbon disulfide. [8]	[8]	
Solubility in ethanol: 3.5 g/100 ml at 20°C. [8]	[8]	
Freely soluble in acetone, benzene, chloroform, ethyl acetate, and dioxane. [8]	[8]	
Moderately soluble in ether. [8]	[8]	
pKa	Data not available in the searched literature.	
UV Maximum	225 nm (in ethanol)	[8]

Experimental Protocols


Detailed experimental protocols for the determination of the physicochemical properties of **Picromycin** were not explicitly available in the reviewed literature. However, general advanced methods for studying the structure and interactions of macrolide antibiotics include Nuclear Magnetic Resonance (NMR) spectroscopy and molecular modeling.[\[10\]](#) The determination of

properties such as melting point would typically involve standard laboratory techniques using a melting point apparatus. Solubility is determined by adding a solute to a solvent until saturation is reached, followed by quantification of the dissolved solute.

Biosynthesis of **Picromycin**

Picromycin is a natural product biosynthesized by the bacterium *Streptomyces venezuelae*.^[1] ^[3] Its biosynthesis is a complex process involving a Type I polyketide synthase (PKS) and a series of post-PKS tailoring enzymes. The PKS assembles the 14-membered macrolactone core, narbonolide, from propionate and methylmalonate extender units.^[1]^[11] Following the creation of the macrolactone, a glycosyltransferase attaches the deoxysugar TDP-desosamine. The final step is a hydroxylation reaction catalyzed by a cytochrome P450 monooxygenase, *PikC*, to yield **Picromycin**.^[1]^[11]

The following diagram illustrates the key steps in the biosynthetic pathway of **Picromycin**.

[Click to download full resolution via product page](#)

Caption: Biosynthetic pathway of **Picromycin**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Pikromycin - Wikipedia [en.wikipedia.org]
- 2. toku-e.com [toku-e.com]
- 3. Pikromycin | C28H47NO8 | CID 5282037 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. merckindex.rsc.org [merckindex.rsc.org]
- 6. scbt.com [scbt.com]
- 7. Pikromycin | 19721-56-3 | UAA72156 | Biosynth [biosynth.com]
- 8. Picromycin [drugfuture.com]
- 9. apexbt.com [apexbt.com]
- 10. Advanced Methods for Studying Structure and Interactions of Macrolide Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Methymycin/Pikromycin Biosynthetic Pathway: A Model for Metabolic Diversity in Natural Product Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Picromycin: A Comprehensive Technical Guide to its Physicochemical Properties and Biosynthesis]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b8209504#physicochemical-properties-and-molecular-formula-of-picromycin>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com